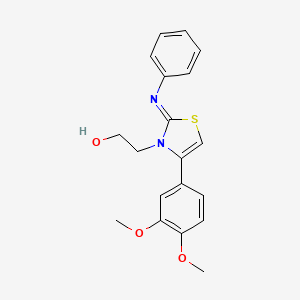

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol

Description

Core Structural Features

The compound consists of a thiazole ring (five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 3(2H)-position with an ethanol group. The 4-position of the thiazole is occupied by a 3,4-dimethoxyphenyl group, while the 2-position bears a phenylimino moiety in the Z configuration. This configuration positions the phenyl group on the same side of the imino double bond as the thiazole ring.

Key structural elements include:

- Thiazole ring : Planar geometry with alternating single and double bonds.

- Phenylimino group : Conjugation between the imine (C=N) bond and the phenyl ring enhances stability.

- Methoxy substituents : Electron-donating groups at the 3- and 4-positions of the phenyl ring influence electronic and steric properties.

Stereochemical Implications of the Z Configuration

The Z configuration arises from restricted rotation around the imine bond due to steric and electronic factors. This configuration minimizes steric clashes between the phenyl group and the thiazole ring while maximizing conjugation.

Substituent Effects on Molecular Geometry

The 3,4-dimethoxyphenyl group introduces electronic and steric effects:

- Electronic effects : Methoxy groups donate electron density via resonance, activating the thiazole ring for further reactivity.

- Steric effects : Bulky substituents in the 3- and 4-positions restrict rotational freedom, favoring planar conformations.

Comparative analysis with analogues reveals that electron-withdrawing substituents (e.g., nitro groups) increase rotational barriers around the imine bond, stabilizing Z isomers.

Properties

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-23-17-9-8-14(12-18(17)24-2)16-13-25-19(21(16)10-11-22)20-15-6-4-3-5-7-15/h3-9,12-13,22H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSIJJNCILKJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol, with the CAS number 928199-23-9, is a compound that has garnered interest due to its potential biological activities, particularly in the realm of cancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 370.5 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including anticancer properties.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 928199-23-9 |

| Molecular Formula | C20H22N2O3S |

| Molecular Weight | 370.5 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The biological activity has been evaluated against various cancer cell lines, showing promising results.

- Cytotoxic Activity : In a study assessing the cytotoxic effects on Jurkat and A-431 cancer cell lines, the compound exhibited significant anti-Bcl-2 activity with an IC50 value lower than that of doxorubicin, a standard chemotherapy drug . This suggests that the compound may induce apoptosis in cancer cells by targeting Bcl-2 proteins.

- Mechanism of Action : The mechanism appears to involve hydrophobic interactions with target proteins, as indicated by molecular dynamics simulations. This highlights the importance of structural features such as the phenyl ring and thiazole moiety in enhancing biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl ring can significantly affect potency. For instance, substituents on the phenyl ring can enhance cytotoxicity against specific cancer cell lines .

Table 2: Summary of Biological Activity Data

| Cell Line | IC50 (μM) | Reference Compound | Remarks |

|---|---|---|---|

| Jurkat | < Doxorubicin IC50 | Doxorubicin | Significant anti-Bcl-2 activity |

| A-431 | < Doxorubicin IC50 | Doxorubicin | Induces apoptosis |

Case Studies and Research Findings

Several research articles have documented the biological activity of thiazole derivatives similar to this compound:

- Thiazole Derivatives in Cancer Treatment : A review highlighted various thiazole compounds demonstrating significant antiproliferative effects across multiple cancer types. The presence of electron-donating groups on the phenyl ring was noted to enhance cytotoxicity .

- Comparative Studies : In comparative analyses with other thiazole derivatives, compounds exhibiting similar structural motifs showed consistent results in inhibiting cell proliferation in vitro. For instance, compounds with additional halogen substitutions on the phenyl ring demonstrated increased potency against HT29 cells .

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring, a phenylimino group, and methoxy substituents. Its molecular formula is , with a molecular weight of 356.4 g/mol. The presence of methoxy groups enhances its lipophilicity, making it more soluble in organic solvents and potentially more bioactive.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol may exhibit anticancer properties. In vitro studies have shown that compounds with similar thiazole structures can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival.

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives have been reported to possess significant antibacterial and antifungal properties. Molecular docking studies indicate that this compound can effectively bind to bacterial enzymes, potentially inhibiting their function.

3. Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects against neurodegenerative diseases. The methoxy groups are believed to contribute to antioxidant activity, which could protect neuronal cells from oxidative stress.

Biological Research Applications

1. Structure-Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the pharmacological effects of this compound based on its chemical structure. These models help identify key structural features that correlate with biological activity, guiding future synthesis of more potent derivatives.

2. Molecular Docking Studies

Computational methods such as molecular docking have been utilized to understand how this compound interacts with various biological targets. These studies suggest potential binding affinities to receptors involved in disease pathways, providing insights into its mechanism of action.

Material Science Applications

1. Development of Functional Materials

The unique properties of this compound make it a candidate for developing functional materials in organic electronics and photonics. Its ability to form stable thin films could be exploited in organic light-emitting diodes (OLEDs) or as a sensor material due to its electronic properties .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study involving various thiazole derivatives, this compound was tested against breast cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development into anticancer agents .

Case Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on the antimicrobial efficacy of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited superior activity against Staphylococcus aureus compared to other tested compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with substituted aryl groups and imino linkages are widely studied. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and hypothesized bioactivity.

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural analogs and substituent contributions.

Key Observations

Substituent Effects on Polarity: The target compound’s 3,4-dimethoxyphenyl group provides two electron-donating methoxy groups, increasing polarity compared to analogs with single methoxy (e.g., ) or non-polar substituents (e.g., isopropyl in ). This may enhance solubility in polar solvents like ethanol or DMSO.

Hypothesized Bioactivity: Thiazoles with chlorophenyl substituents (e.g., in ) exhibit anti-inflammatory activity, suggesting that the target’s methoxy groups might modulate similar pathways via electron-rich aryl interactions. The phenylimino group’s conjugation may facilitate π-π stacking with biological targets, as seen in kinase inhibitors .

Synthetic Routes: Synthesis likely follows general thiazole formation methods, such as cyclization of thioureas with α-halogenated ketones (as in ). The ethanol group could be introduced via nucleophilic substitution or reduction .

Thermal and Spectral Properties: IR spectra of similar compounds (e.g., ) show peaks for N–H (3240 cm⁻¹) and C=O (1669 cm⁻¹). The target’s ethanol group would display broad O–H stretches (~3300 cm⁻¹).

Q & A

Q. Basic Research Focus

- FT-IR : Confirm the presence of thiazole C=N stretching (1600–1650 cm⁻¹) and hydroxyl (-OH) vibrations (3200–3500 cm⁻¹) .

- NMR (¹H/¹³C) : Assign peaks for the Z-configuration (e.g., imine proton at δ 8.2–8.5 ppm; thiazole C-2 at δ 165–170 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) via retention time consistency .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

How can researchers resolve contradictions in reported synthetic protocols for similar thiazole derivatives?

Advanced Research Focus

Discrepancies in reaction conditions (e.g., solvent polarity, temperature) can be addressed through:

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent, catalyst loading) to identify optimal conditions .

- Mechanistic validation : Use LC-MS to track intermediate formation and identify side products (e.g., hydrolysis of imine groups) .

- Cross-validation : Compare spectral data (e.g., NOESY for Z/E isomer confirmation) with published benchmarks .

What computational approaches are used to predict the bioactivity of this compound, and how do they guide experimental design?

Q. Advanced Research Focus

- Molecular docking : Screen against targets (e.g., bacterial DNA gyrase or fungal CYP51) using AutoDock Vina. Prioritize derivatives with binding energies < -8.0 kcal/mol .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with antimicrobial IC₅₀ values to design analogs .

- ADMET prediction : Use SwissADME to optimize logP (2–3) and bioavailability scores (>0.55) for in vivo studies .

What methodologies are employed to determine the solubility and stability of this compound under various conditions?

Q. Advanced Research Focus

- Solubility assays : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification .

- Stability studies : Monitor degradation via accelerated conditions (40°C/75% RH for 4 weeks) and LC-MS analysis of decomposition products (e.g., hydrolysis of the thiazole ring) .

- Thermal analysis : DSC/TGA to identify melting points (e.g., 139–140°C) and thermal decomposition profiles .

How can the mechanism of action of this compound be investigated in antimicrobial assays?

Q. Advanced Research Focus

- Time-kill kinetics : Expose bacterial cultures (e.g., S. aureus ATCC 25923) to 2× MIC and quantify CFU/mL reductions over 24 hours .

- Membrane permeability assays : Use SYTOX Green uptake in C. albicans to assess cell wall disruption .

- Resistance studies : Serial passage experiments to evaluate mutation frequency and target mutations via whole-genome sequencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.